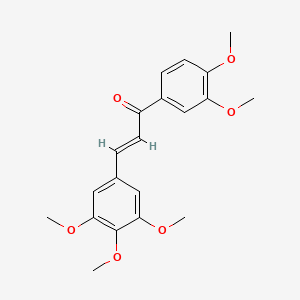

(2E)-1-(3,4-二甲氧基苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮

描述

(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-3,4,5-TMP, is an organic compound with a wide range of applications in scientific research. It is a derivative of the phenylpropene family, which is a type of aromatic hydrocarbon. 2E-3,4,5-TMP is a colorless, crystalline solid with a molecular weight of 336.4 g/mol and a melting point of about 108°C. It is soluble in most organic solvents and is relatively stable under normal conditions.

科学研究应用

Inhibitor of MD-2-LPS Interaction

MD2-IN-1 is a chalcone derivative and an inhibitor of the interaction between myeloid differentiation 2 (MD-2) and lipopolysaccharides (LPS) . It inhibits the interaction between MD-2 and LPS in a cell-free assay when used at a concentration of 0.1 µM .

Role in Inflammation and Atherosclerosis

MD2-IN-1 plays a significant role in inflammation and atherosclerosis. It has been found that MD2 levels are elevated in atherosclerotic lesion macrophages, and MD2 deficiency or pharmacological inhibition in mice reduces the inflammation and stunts the development of atherosclerotic lesions .

Role in TLR4 Activation

MD2-IN-1 does not participate in oxidized-low-density lipoproteins (ox-LDL) uptake by macrophages but is critical for ox-LDL-induced TLR4 activation and inflammatory cytokine expression . Ox-LDL may directly bind MD2 to induce MD2/TLR4 complex formation .

Role in Cardiovascular Diseases

The study of MD2-IN-1 provides a mechanistic basis of ox-LDL-induced macrophage inflammation, illustrating the role of macrophage-derived MD2 in atherosclerosis, and supports the therapeutic potential of MD2 targeting in atherosclerosis-driven cardiovascular diseases .

Role in Immune Response

MD2-IN-1, by inhibiting the MD-2-LPS interaction, can modulate the immune response. This is because the MD-2-LPS interaction is crucial for the innate immune response to bacterial infection .

Potential Therapeutic Applications

Given its role in inflammation, atherosclerosis, and immune response, MD2-IN-1 has potential therapeutic applications in treating inflammatory diseases, atherosclerosis, and certain infections .

作用机制

Target of Action

MD2-IN-1 primarily targets the Myeloid Differentiation protein 2 (MD2) . MD2 is a protein associated with the Toll-like Receptor 4 (TLR4), playing a crucial role in innate immune response to bacterial lipopolysaccharide (LPS) .

Mode of Action

MD2-IN-1 acts as an inhibitor of MD2, binding to the hydrophobic pocket of MD2 . The binding affinity (KD) of MD2-IN-1 for the recombinant human MD2 (rhMD2) is 189 μM . This interaction blocks the LPS-induced activation of TLR4/MD2-downstream proinflammatory MAPK/NF-kB signaling pathways .

Biochemical Pathways

The primary biochemical pathway affected by MD2-IN-1 is the TLR4/MD2 signaling pathway . By inhibiting MD2, MD2-IN-1 prevents the activation of this pathway by LPS, thereby suppressing the downstream proinflammatory MAPK/NF-kB signaling pathways .

Pharmacokinetics

It is soluble in dmso and ethanol , which may influence its bioavailability and distribution.

Result of Action

The inhibition of MD2 by MD2-IN-1 results in the suppression of the proinflammatory response typically induced by LPS. This is achieved by blocking the activation of the MAPK/NF-kB signaling pathways , which play a key role in the expression of proinflammatory cytokines.

属性

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRYELHPFTZTI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

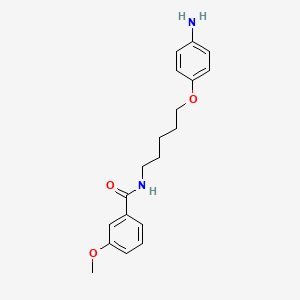

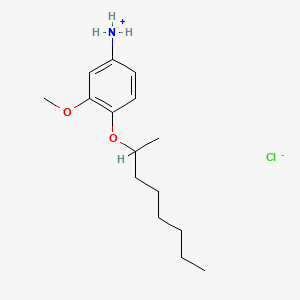

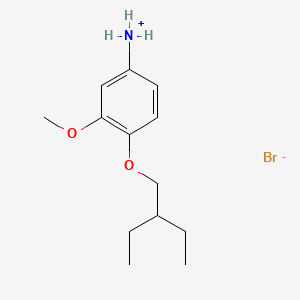

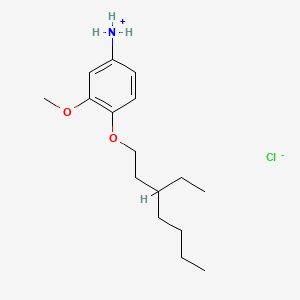

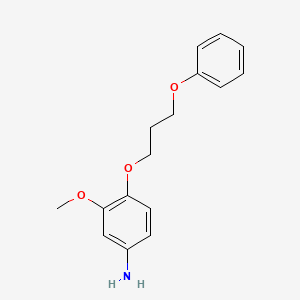

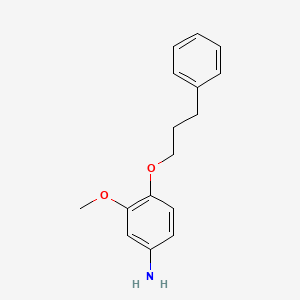

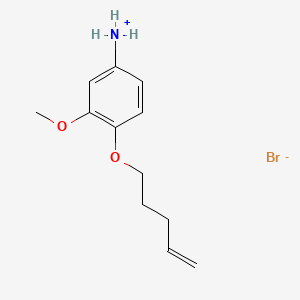

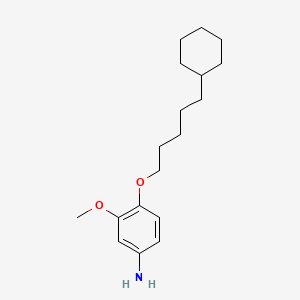

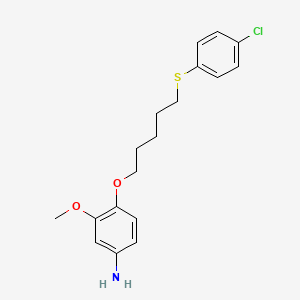

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。